molecular formula C7H10N2O B171091 1-propyl-1H-imidazole-5-carbaldehyde CAS No. 199192-25-1

1-propyl-1H-imidazole-5-carbaldehyde

Cat. No. B171091
M. Wt: 138.17 g/mol
InChI Key: CZNHVLOXIAQFJC-UHFFFAOYSA-N
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Description

“1-propyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 199192-25-1 . It has a molecular weight of 138.17 and its IUPAC name is 1-propyl-1H-imidazole-5-carbaldehyde .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “1-propyl-1H-imidazole-5-carbaldehyde” is represented by the InChI code: 1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h4-6H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

“1-propyl-1H-imidazole-5-carbaldehyde” is a liquid at room temperature .

Scientific Research Applications

  • Synthesis and Characterization of Imidazole Derivatives

    • Imidazole derivatives, such as 1-propyl-1H-imidazole-5-carbaldehyde, are significant in synthesizing biologically active molecules. These compounds, including 4-methyl-5-imidazole carbaldehyde derivatives, are key building blocks in medicinal chemistry, used for developing new compounds with potential biological activities (Orhan et al., 2019).
  • Development of Imidazole-5-Carbaldehydes via Copper-Catalyzed Oxidative Coupling

    • 1,2,4-Tri-substituted-1H-imidazole-5-carbaldehydes are synthesized through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This method features aldehyde preservation and uses affordable catalysts under mild conditions, highlighting a practical approach in synthesizing imidazole derivatives (Li et al., 2015).
  • Crystal Structure Analysis

    • The crystal structure of similar imidazole derivatives, like 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, has been determined through X-ray crystallography. This analysis is crucial for understanding the physical properties and potential applications of these compounds in various scientific fields (Selvanayagam et al., 2010).
  • Gold(I)-Catalyzed Synthesis of Imidazole Derivatives

    • Gold(I) catalysis has been utilized to synthesize fluorinated imidazole derivatives from propargyl amidines. This process includes the formation of 5-fluoromethyl imidazoles and imidazole-5-carbaldehydes, demonstrating a versatile method for creating functionalized imidazole compounds (Li et al., 2013).
  • Synthesis of pH-Sensitive Spin Probes

    • 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime oxides, related to the imidazole-5-carbaldehyde class, are synthesized for developing pH-sensitive spin probes. These probes have potential applications in analytical chemistry and medical diagnostics (Kirilyuk et al., 2003).
  • Derivatives for Biological Activity

    • The reduction and conversion of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes into derivatives like chloromethyl and fluoromethyl have been studied. These derivatives are used to produce compounds with potential biological activity, indicating the importance of imidazole derivatives in the development of new bioactive molecules (Chornous et al., 2013).

Safety And Hazards

The safety information for “1-propyl-1H-imidazole-5-carbaldehyde” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-propylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNHVLOXIAQFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propyl-1H-imidazole-5-carbaldehyde

CAS RN

199192-25-1
Record name 1-propyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Zhang, Y Ge, QM Wang, CH Zhou - Bioorganic Chemistry, 2019 - Elsevier
A series of imidazole flavonoids as new type of protein tyrosine phosphatase inhibitors were synthesized and characterized. Most of them gave potent protein phosphatase 1B (PTP1B) …
Number of citations: 6 www.sciencedirect.com
RY Han, Y Ge, L Zhang, QM Wang - Medicinal Chemistry, 2020 - ingentaconnect.com
Background: Protein tyrosine phosphatases 1B are considered to be a desirable validated target for therapeutic development of type II diabetes and obesity. Methods: A new series of …
Number of citations: 2 www.ingentaconnect.com
RR Di Li, N Battini, VKR Tangadanchu, XF Fang…
Number of citations: 0

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